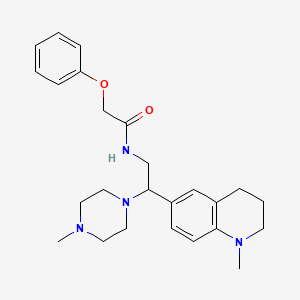

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-phenoxyacetamide

Description

Properties

IUPAC Name |

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N4O2/c1-27-13-15-29(16-14-27)24(18-26-25(30)19-31-22-8-4-3-5-9-22)21-10-11-23-20(17-21)7-6-12-28(23)2/h3-5,8-11,17,24H,6-7,12-16,18-19H2,1-2H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFRHTTPWMPCREA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)COC2=CC=CC=C2)C3=CC4=C(C=C3)N(CCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-phenoxyacetamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a tetrahydroquinoline core, which is known for its diverse pharmacological properties. The molecular formula is , and it features several functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 358.49 g/mol |

| CAS Number | Not specified |

| Solubility | Soluble in DMSO |

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- NF-κB Inhibition : Compounds derived from tetrahydroquinoline have been shown to inhibit NF-κB transcriptional activity, a key pathway in inflammation and cancer progression . This inhibition can lead to reduced expression of pro-inflammatory cytokines.

- Cytotoxicity Against Cancer Cells : Studies have demonstrated that tetrahydroquinoline derivatives exhibit significant cytotoxicity against various human cancer cell lines, including breast (MDA-MB-231), lung (NCI-H23), and prostate (PC-3) cancers . For instance, certain derivatives showed IC50 values as low as 0.70 µM against NF-κB activity.

- Anti-inflammatory Effects : The compound has been associated with anti-inflammatory properties by modulating the activity of pro-inflammatory mediators such as IL-6 and TNF-alpha .

Case Studies

Table 2: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic features of the target compound and its analogs:

*Estimated based on structural formula.

Structural and Functional Insights

Backbone Variability: The target compound and most analogs share an acetamide core, but substitutions vary widely. For example, compound 11f incorporates a triazole linker (via click chemistry), while QOD uses an oxamide backbone, which may alter conformational flexibility and binding kinetics. The naphthofuran derivative shares the phenoxyacetamide core and 4-methylpiperazine-ethyl chain with the target compound but replaces tetrahydroquinoline with a fused naphthofuran-benzo[d][1,3]dioxole system, likely improving π-π stacking.

Synthetic Efficiency: Yields for analogs range from 25% (naphthofuran derivative ) to 65% (indazol-pyrimidine compound ).

The piperazine and tetrahydroquinoline motifs in the target compound could similarly target proteases or GPCRs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.